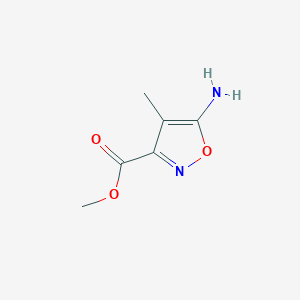

5-氨基-4-甲基异噁唑-3-羧酸甲酯

描述

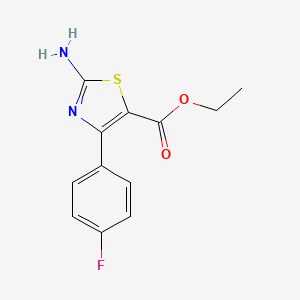

“3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester” is a synthetic isoxazole derivative . It is also known as "methyl 5-amino-4-methylisoxazole-3-carboxylate" .

Synthesis Analysis

This compound has been synthesized in various studies. For instance, it was successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . Another study synthesized a series of 5-amino-3-methyl-4-isoxazolecarboxylic acid semicarbazides and thiosemicarbazides by reacting 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide with isocyanate and isothiocyanate .Molecular Structure Analysis

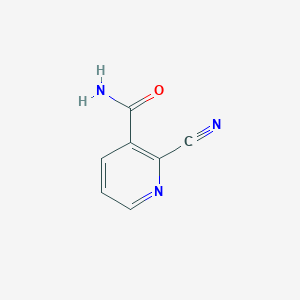

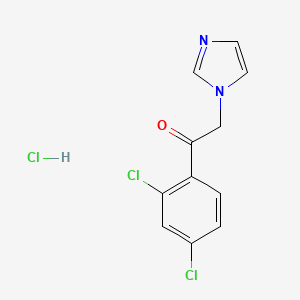

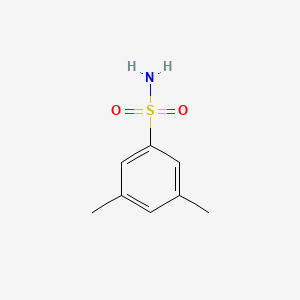

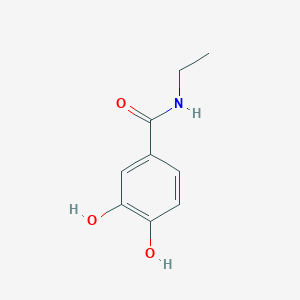

The molecular formula of this compound is C6H8N2O3 . The InChI string is InChI=1S/C6H8N2O3/c1-3-4 (6 (9)10-2)8-11-5 (3)7/h7H2,1-2H3 . The compound has a molecular weight of 156.14 g/mol . The structure of the compound includes both an amino and carboxylic group .Chemical Reactions Analysis

The compound has been used in the synthesis of a new class of bioactive peptides . It was found that the amino group of the compound and its derivatives remains nonreactive in reactions with acyl- and alkyl donors .Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 78.4 Ų . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 2 .科学研究应用

肽模拟物开发

AMIA 作为一种新型非天然氨基酸,可用于 α/β 混合肽的固相合成 。这些杂合肽作为肽模拟物具有巨大潜力,它们模拟肽的结构,可用作治疗剂。AMIA 已被探索用于肽链的整合,突出了其在创建具有各种生物活性的生物活性肽方面的潜力。

抗结核药物

研究表明,基于 AMIA 的脲和硫脲衍生物作为有前景的抗结核药物 。这些化合物对结核分枝杆菌(结核病的病原体)的药物敏感性和耐药菌株均表现出有效的体外活性。这表明 AMIA 在开发用于治疗这种全球性健康问题的全新化学治疗药物方面发挥作用。

免疫调节特性

AMIA 衍生物的免疫调节特性已得到研究。 某些 AMIA 的苄基酰胺已被证明可以抑制体外体液免疫反应,并调节体内迟发型超敏反应(DTH)的诱导期 。这表明 AMIA 在免疫系统相关研究和治疗中具有潜在应用。

新型化合物的有机合成

异噁唑,包括 AMIA,用于有机合成以开发新型化合物 。它们同时包含氨基和羧基的双官能团性质,使它们成为合成具有潜在治疗应用的复杂分子的通用构建模块。

治疗剂开发

与异噁唑相关的广泛生物活性谱使 AMIA 成为开发新型治疗剂的宝贵化合物 。其特性已针对抗癌、抗炎和抗菌活性进行测试,有助于发现具有更高效力、更低毒性的药物。

作用机制

Target of Action

Isoxazoles, the class of compounds to which amia belongs, are known for their broad spectrum of targets and high biological activity . They have been tested for their anticancer, anti-inflammatory, and antibacterial activities .

Mode of Action

It’s known that amia can be successfully coupled to a resin-bound peptide using different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that AMIA may interact with its targets through the formation of peptide bonds, leading to changes in the structure and function of the target molecules .

Biochemical Pathways

Given that amia can be incorporated into peptides , it’s plausible that it may affect various biochemical pathways involving peptide-based processes. The downstream effects would depend on the specific pathways and targets involved.

Pharmacokinetics

The successful incorporation of amia into peptides suggests that it may have suitable bioavailability for therapeutic applications .

Result of Action

It’s known that amia presents various biological activities . For example, one study found that a compound related to AMIA inhibited the humoral immune response in vitro and stimulated the inductive phase of DTH in vivo, although it inhibited the eliciting phase of that response .

Action Environment

It’s known that amia can be incorporated into peptides under different reaction conditions, including classical and ultrasonic agitated solid-phase synthesis . This suggests that the action of AMIA may be influenced by the specific conditions under which it is synthesized and administered.

实验室实验的优点和局限性

One advantage of using 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester in lab experiments is its availability and ease of synthesis. Additionally, its wide range of potential applications makes it a versatile compound for research purposes. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully understand its effects on the body.

未来方向

There are several future directions for research on 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester. One potential direction is the development of new cancer drugs based on its anti-tumor properties. Additionally, research could focus on the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further investigation into its immunomodulatory effects could lead to the development of new treatments for autoimmune diseases.

生化分析

Biochemical Properties

3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic activity .

Cellular Effects

The effects of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of specific genes involved in metabolic processes, thereby altering the metabolic state of the cell . Additionally, it can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction often results in changes in the conformation of the enzyme, thereby affecting its activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic processes and gene expression.

Dosage Effects in Animal Models

The effects of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects.

Metabolic Pathways

3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can modulate the activity of enzymes involved in the synthesis and degradation of key metabolites, thereby affecting the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in various biochemical processes.

Subcellular Localization

The subcellular localization of 3-Isoxazolecarboxylic acid, 5-amino-4-methyl-, methyl ester is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

methyl 5-amino-4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-3-4(6(9)10-2)8-11-5(3)7/h7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGMRYHKYWRENAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00475714 | |

| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

485807-09-8 | |

| Record name | Methyl 5-amino-4-methyl-3-isoxazolecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=485807-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-ISOXAZOLECARBOXYLIC ACID, 5-AMINO-4-METHYL-, METHYL ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00475714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

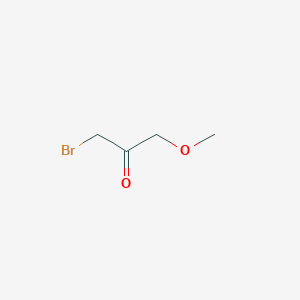

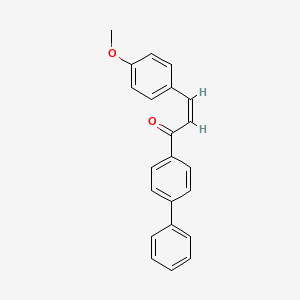

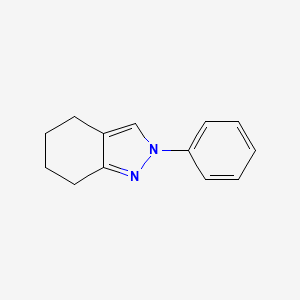

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromo-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1625932.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B1625934.png)

![1,2,3,5-Tetrahydro-6H-pyrrolo[3,2-C]pyridin-6-one](/img/structure/B1625946.png)